molecular formula C12H12ClN3O B7513628 N-(3-chloro-4-cyanophenyl)pyrrolidine-1-carboxamide

N-(3-chloro-4-cyanophenyl)pyrrolidine-1-carboxamide

Cat. No. B7513628
M. Wt: 249.69 g/mol
InChI Key: YIFJXFLEYQTCOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chloro-4-cyanophenyl)pyrrolidine-1-carboxamide, commonly known as CCPC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CCPC is a pyrrolidine derivative that has been synthesized through various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.

Mechanism of Action

The mechanism of action of CCPC is not fully understood, but it has been suggested that it acts by inhibiting the activity of certain enzymes involved in cell proliferation and survival. CCPC has been shown to inhibit the activity of cyclin-dependent kinases (CDKs), which are essential for cell cycle progression. CCPC has also been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
CCPC has been shown to exhibit various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and regulation of gene expression. CCPC has also been shown to inhibit the activity of certain enzymes involved in the metabolism of drugs and other xenobiotics.

Advantages and Limitations for Lab Experiments

The advantages of using CCPC in lab experiments include its ability to inhibit the growth of cancer cells, induce cell cycle arrest and apoptosis, and regulate gene expression. However, the limitations of using CCPC in lab experiments include its potential toxicity and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several future directions for the study of CCPC, including the development of more efficient synthesis methods, the investigation of its potential applications in other fields, such as drug discovery and agriculture, and the identification of its mechanism of action. Further studies are also needed to determine the safety and efficacy of CCPC in vivo and to develop new derivatives with improved properties.

Synthesis Methods

CCPC can be synthesized through various methods, including the reaction of 3-chloro-4-cyanobenzaldehyde with pyrrolidine-1-carboxylic acid in the presence of a suitable catalyst. Another method involves the reaction of 3-chloro-4-cyanobenzaldehyde with pyrrolidine in the presence of a suitable acid catalyst followed by the addition of an appropriate carboxylic acid.

Scientific Research Applications

CCPC has been extensively studied for its potential applications in scientific research. It has been shown to exhibit antitumor activity in various cancer cell lines, including breast, prostate, and lung cancer cells. CCPC has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.

properties

IUPAC Name

N-(3-chloro-4-cyanophenyl)pyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClN3O/c13-11-7-10(4-3-9(11)8-14)15-12(17)16-5-1-2-6-16/h3-4,7H,1-2,5-6H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIFJXFLEYQTCOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)NC2=CC(=C(C=C2)C#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chloro-4-cyanophenyl)pyrrolidine-1-carboxamide

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